N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE
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Overview
Description
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the 2-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl bromide under basic conditions.
Synthesis of the furan-2-carboxamide: This involves the reaction of furan-2-carboxylic acid with an amine to form the amide bond.
Coupling of the nitrophenoxy group: This is typically done using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-1-methyl-1H-pyrazole-4-carboxamide
- N-(2-fluorobenzyl)-1H-pyrazole-4-carboxamide
Uniqueness
N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[(4-METHYL-2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, a furan ring, and a nitrophenoxy group
Properties
Molecular Formula |
C23H19FN4O5 |
---|---|
Molecular Weight |
450.4g/mol |
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H19FN4O5/c1-15-6-8-20(19(12-15)28(30)31)32-14-17-7-9-21(33-17)23(29)25-22-10-11-27(26-22)13-16-4-2-3-5-18(16)24/h2-12H,13-14H2,1H3,(H,25,26,29) |
InChI Key |
KIFPZKKIIYPMJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F)[N+](=O)[O-] |
Origin of Product |
United States |
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